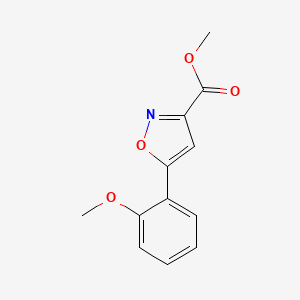

Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate

描述

Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by a methoxyphenyl group attached to the isoxazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxybenzoyl chloride with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring using a dehydrating agent such as phosphorus oxychloride . The final step involves esterification with methanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the isoxazole ring to more saturated heterocycles.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, often in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

科学研究应用

Synthetic Applications

Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate serves as a versatile building block in organic synthesis. Its isoxazole ring structure allows for various modifications, making it useful in the development of more complex molecules.

- Functionalization : The compound can undergo various chemical reactions, including nucleophilic substitutions and cycloadditions. For instance, it can react with hydrazines to form hydrazones, which are valuable intermediates in organic synthesis .

- Synthesis of Isoxazole Derivatives : Recent studies have demonstrated methods for synthesizing diverse isoxazole derivatives from this compound. For example, it can be converted into hydroxylamine-functionalized isoxazoles, which possess significant biological activities .

| Reaction Type | Product | Yield |

|---|---|---|

| Nucleophilic substitution | Hydrazone derivatives | High yield |

| Cycloaddition | Functionalized isoxazoles | Variable |

Biological Activities

The biological profile of this compound indicates potential therapeutic applications.

- Antioxidant Activity : Studies have shown that derivatives of isoxazoles exhibit antioxidant properties. Compounds similar to this compound have been tested for their ability to scavenge free radicals, demonstrating efficacy comparable to established antioxidants like quercetin .

- Anticancer Properties : Research indicates that isoxazole derivatives can act as potential anticancer agents. The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against specific cancer cell lines .

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capabilities of this compound using both in vivo and in vitro models. The results indicated that this compound effectively reduced oxidative stress markers in human fibroblasts.

Case Study 2: Anticancer Activity

In another research project, this compound was evaluated for its anticancer activity against breast cancer cell lines. The findings revealed a dose-dependent inhibition of cell growth, suggesting its potential use as a chemotherapeutic agent.

作用机制

The mechanism of action of Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In receptor studies, it can act as an agonist or antagonist, influencing cellular signaling pathways .

相似化合物的比较

Similar Compounds

- Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate

- Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

- Methyl 5-(2,4-dimethylphenyl)isoxazole-3-carboxylate

- Methyl 5-phenylisoxazole-3-carboxylate

Uniqueness

Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its solubility and bioavailability, making it a valuable compound in pharmaceutical research .

生物活性

Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound possesses an isoxazole ring structure that includes a methoxyphenyl group and a carboxylate functional group. Its molecular formula is with a molecular weight of approximately 219.24 g/mol. The compound appears as a white solid with a melting point around 63 °C, and it exhibits distinct spectral characteristics in Nuclear Magnetic Resonance (NMR) spectroscopy, confirming its structural integrity and purity .

The primary mechanism of action for this compound involves its role as a cannabinoid receptor type 2 (CB2) agonist. This interaction modulates various signaling pathways associated with inflammation and pain management . Research indicates that the compound binds to CB2 receptors, leading to downstream effects that may alleviate pain and reduce inflammation .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against certain bacterial strains. This property positions it as a potential candidate for antibiotic development, particularly in the context of resistant bacterial infections .

Anti-inflammatory Effects

As a CB2 agonist, this compound shows promise in treating inflammatory diseases. Studies have indicated that it can modulate immune responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate | Ethyl structure | Ethyl ester instead of methyl | Similar CB2 agonist activity |

| Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate | 4-Methoxy structure | Different substitution on phenyl ring | Varies in receptor affinity |

| Methyl 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide | Aminothiazole structure | Aminothiazole substitution | Antibacterial properties |

The distinct substitution pattern on the isoxazole ring of this compound contributes to its pronounced activity as a CB2 agonist compared to other derivatives .

Case Studies and Research Findings

- Pain Management : A study highlighted the efficacy of this compound in reducing pain responses in animal models through its action on CB2 receptors, suggesting its potential application in clinical pain management protocols .

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound inhibited the growth of specific bacterial strains, supporting its development as an antibiotic agent .

- Inflammation Reduction : Research has shown that treatment with this compound led to reduced markers of inflammation in animal models, indicating its therapeutic potential in inflammatory diseases .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate, and how can reaction conditions be optimized for regioselectivity?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted β-diketones or nitrile oxides with alkynes. For example, isoxazole rings are often constructed via [3+2] cycloaddition between nitrile oxides and dipolarophiles. Optimization of regioselectivity requires careful control of solvent polarity, temperature, and catalyst choice (e.g., Cu(I) or Ru-based catalysts). Substituent effects on the phenyl ring (e.g., methoxy groups) influence electronic density, which can be modeled computationally to predict reactivity .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment (>95% by area normalization). Structural confirmation employs - and -NMR to verify substituent positions, while mass spectrometry (ESI-TOF) confirms molecular weight. For crystalline samples, melting point determination (e.g., 168–170°C for analogs) provides additional validation .

Q. What safety precautions are critical during handling and storage of this compound?

- Methodological Answer : Store in airtight containers at 0–6°C to prevent degradation. Avoid exposure to moisture, heat, and direct sunlight. Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to minimize skin/eye contact. Conduct reactions in fume hoods to avoid inhalation of aerosols. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed per hazardous waste protocols .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) be utilized to resolve structural ambiguities in isoxazole derivatives, and what software tools are essential for refinement?

- Methodological Answer : SC-XRD data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Structure solution via direct methods (e.g., SHELXT) followed by refinement with SHELXL ensures accuracy in bond lengths/angles. Disordered moieties (e.g., methoxy groups) require constraints or split-site modeling. Validate geometry using PLATON or CCDC Mercury to check for voids and hydrogen-bonding networks .

Q. What strategies address contradictions in reported biological activities of structurally similar isoxazole carboxylates, such as MAPK inhibition versus off-target effects?

- Methodological Answer : Perform competitive binding assays (e.g., SPR or ITC) to quantify affinity for MAPK isoforms (e.g., p38, JNK). Off-target profiling using kinase selectivity panels (e.g., Eurofins KinaseProfiler) identifies cross-reactivity. Computational docking (AutoDock Vina) combined with molecular dynamics simulations (AMBER) elucidates binding mode differences caused by substituent variations (e.g., 2-methoxy vs. 3,4-dimethoxy phenyl groups) .

Q. How do substituent modifications on the phenyl ring influence the compound’s photostability and solubility in aqueous buffers?

- Methodological Answer : Introduce electron-donating groups (e.g., -OCH) to enhance photostability by reducing radical formation under UV light. Solubility is improved via PEGylation or co-solvent systems (e.g., DMSO/water gradients). Quantify logP values using shake-flask experiments or HPLC-derived hydrophobicity indices. Stability studies under accelerated conditions (40°C/75% RH) predict shelf-life .

Q. What experimental approaches validate the compound’s role in modulating oxidative stress pathways, and how can conflicting data from antioxidant assays be reconciled?

- Methodological Answer : Use cell-based assays (e.g., DCFH-DA for ROS detection) and gene expression profiling (qPCR for Nrf2 targets like HO-1). Conflicting results may arise from assay interference (e.g., autofluorescence in fluorogenic probes). Confirm specificity via CRISPR knockout models (e.g., Nrf2−/− cells) and orthogonal methods like EPR spectroscopy .

Q. Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported melting points or spectral data for this compound analogs?

- Methodological Answer : Variations in melting points (e.g., ±5°C) may stem from polymorphic forms or residual solvents. Re-crystallize samples from different solvents (e.g., EtOAc vs. hexane) and characterize via DSC. Spectral discrepancies in NMR (e.g., peak splitting) can arise from dynamic effects; use variable-temperature NMR to probe conformational exchange .

Q. Methodological Resources

属性

IUPAC Name |

methyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-15-10-6-4-3-5-8(10)11-7-9(13-17-11)12(14)16-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYQVYUEFHKARR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NO2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。